An In-depth Technical Guide to the Chemical Properties and Structure of 2-amino-N-benzylbenzamide
An In-depth Technical Guide to the Chemical Properties and Structure of 2-amino-N-benzylbenzamide
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-amino-N-benzylbenzamide, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Identification
2-amino-N-benzylbenzamide is an aromatic amide characterized by a benzamide core structure with an amino group at the 2-position of the phenyl ring and a benzyl group attached to the amide nitrogen.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value |
| IUPAC Name | 2-amino-N-benzylbenzamide[1] |
| CAS Number | 5471-20-5[1][2] |
| Molecular Formula | C₁₄H₁₄N₂O[1] |
| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N[1] |
| InChIKey | ANVAEYULLAJMQX-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of 2-amino-N-benzylbenzamide are crucial for its handling, reactivity, and potential applications. The known quantitative data are summarized in Table 2.
Table 2: Physicochemical Properties of 2-amino-N-benzylbenzamide
| Property | Value |
| Molecular Weight | 226.27 g/mol [1] |
| Melting Point | 125-126 °C |
| Boiling Point | Data not available |
| Solubility | Data not available |
| pKa | Data not available |
Experimental Protocols
The following section details a common experimental procedure for the synthesis and purification of 2-amino-N-benzylbenzamide.
Synthesis of 2-amino-N-benzylbenzamide
A widely used method for the synthesis of 2-amino-N-benzylbenzamide involves the reaction of isatoic anhydride with benzylamine.
Reaction Scheme:
Experimental Procedure:
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Materials: Isatoic anhydride, benzylamine, dimethylformamide (DMF), hexane, ethyl acetate.
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Procedure:
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In an oven-dried round-bottom flask, combine isatoic anhydride (1.0 eq) and dimethylformamide (DMF).
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To this suspension, add benzylamine (1.0 eq).
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The reaction mixture is then stirred at a specified temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is worked up, typically by extraction with an organic solvent and washing with water.
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The crude product is then purified.
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Purification
Purification of the crude 2-amino-N-benzylbenzamide is typically achieved through column chromatography followed by recrystallization.
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Column Chromatography:
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Stationary Phase: Silica gel.
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Mobile Phase: A mixture of hexane and ethyl acetate is commonly used as the eluent. The ratio of the solvents can be optimized based on TLC analysis.
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Recrystallization:
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Following column chromatography, the purified product can be further recrystallized from a suitable solvent system to afford a pure, crystalline solid.
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Characterization
The identity and purity of the synthesized 2-amino-N-benzylbenzamide are confirmed using various analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the chemical structure of the compound.
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Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.
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Biological Activity and Signaling Pathways
Based on a comprehensive review of the available scientific literature, there is no specific information detailing the signaling pathways or a well-defined mechanism of action for 2-amino-N-benzylbenzamide itself. Research in this area has primarily focused on more complex derivatives of N-benzylbenzamide, which have been investigated for activities such as tubulin polymerization inhibition or as dual soluble epoxide hydrolase/peroxisome proliferator-activated receptor γ modulators.
Due to the lack of information on specific biological pathways for 2-amino-N-benzylbenzamide, a diagrammatic representation using Graphviz cannot be provided.
Logical Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of 2-amino-N-benzylbenzamide can be represented as a logical progression of steps.
Caption: A logical workflow diagram illustrating the key stages in the synthesis, purification, and analysis of 2-amino-N-benzylbenzamide.
